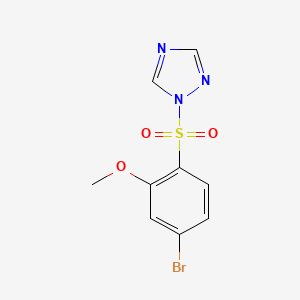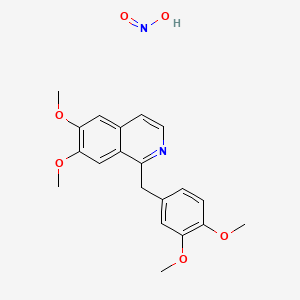
Basic Red 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Red 27, also known as C.I. 45100, is a synthetic dye belonging to the xanthene class. It is widely used in various industries, including cosmetics, textiles, and biological staining. The compound is known for its vibrant red hue and is often utilized in products such as lipsticks, blushers, and other makeup items .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 27 typically involves the condensation of phthalic anhydride with resorcinol in the presence of a zinc chloride catalyst. The reaction is carried out under reflux conditions, leading to the formation of fluorescein, which is then brominated to yield Basic Red 27.
Industrial Production Methods: In industrial settings, the production of Basic Red 27 follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Basic Red 27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Basic Red 27 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, particularly halogenation, where bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Halogenation reactions typically involve bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Various oxidized derivatives of Basic Red 27.
Reduction: Leuco Basic Red 27.
Substitution: Halogenated derivatives of Basic Red 27
Scientific Research Applications
Basic Red 27 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties under different pH conditions.
Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
Mechanism of Action
The mechanism of action of Basic Red 27 involves its ability to interact with biological molecules through electrostatic and hydrophobic interactions. The dye’s structure allows it to bind to cellular components, making it useful in staining techniques. In photodynamic therapy, Basic Red 27 generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
Comparison with Similar Compounds
- Basic Red 1
- Basic Red 118
- Basic Blue 41
- Basic Blue 9 (Methylene Blue)
Comparison: Basic Red 27 is unique due to its specific xanthene structure, which imparts distinct fluorescence properties. Compared to other basic dyes, Basic Red 27 offers superior brightness and intensity of color. Its ability to fluoresce under light exposure makes it particularly valuable in applications requiring visual detection .
Properties
CAS No. |
12221-53-3 |
|---|---|
Molecular Formula |
C23H25ClN3.H2PO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173050.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)

